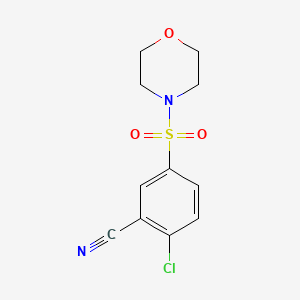
2-Chloro-5-(morpholin-4-ylsulfonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(morpholine-4-sulfonyl)benzonitrile is an organic compound with the molecular formula C11H11ClN2O3S It is a derivative of benzonitrile, featuring a chloro substituent at the 2-position and a morpholine-4-sulfonyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(morpholine-4-sulfonyl)benzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 2-chlorobenzonitrile.
Sulfonylation: The 2-chlorobenzonitrile undergoes sulfonylation with morpholine-4-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(morpholine-4-sulfonyl)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of sulfonic acids or sulfonamides.
Reduction: Formation of primary amines or aldehydes.
Scientific Research Applications
2-Chloro-5-(morpholine-4-sulfonyl)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-5-(morpholine-4-sulfonyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity for its target, while the nitrile group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(morpholine-4-sulfonyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
2-Chloro-5-(morpholine-4-sulfonyl)benzamide: Similar structure but with an amide group instead of a nitrile group.
Uniqueness
2-Chloro-5-(morpholine-4-sulfonyl)benzonitrile is unique due to the presence of both a chloro and a morpholine-4-sulfonyl group, which can confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H11ClN2O3S |
|---|---|
Molecular Weight |
286.74 g/mol |
IUPAC Name |
2-chloro-5-morpholin-4-ylsulfonylbenzonitrile |
InChI |
InChI=1S/C11H11ClN2O3S/c12-11-2-1-10(7-9(11)8-13)18(15,16)14-3-5-17-6-4-14/h1-2,7H,3-6H2 |
InChI Key |
LJZFUZYVQYMGKT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-(diethylamino)-N,N-diethyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B11085050.png)
![8-Tert-butyl-4-(4-phenoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B11085055.png)
![N-(4-fluorophenyl)-2-{3-[2-(morpholin-4-yl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11085084.png)
![N-(2-{[(3,4-dimethylphenyl)carbamoyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-phenylacetamide](/img/structure/B11085091.png)
![Methyl 4-({[3-methyl-5-oxo-6-phenyl-1,2,4-triazin-4(5H)-YL]imino}methyl)benzoate](/img/structure/B11085094.png)
![4-{(E)-2-[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]ethenyl}benzonitrile](/img/structure/B11085098.png)
![3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11085103.png)
![N-(4-chlorophenyl)-2-{[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11085106.png)
![6-(2,2,2-Trifluoroethoxy)tetrazolo[1,5-b]pyridazine](/img/structure/B11085108.png)
![5-Ethoxy-5-(trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B11085113.png)
![1-[5-Cyano-4-(4-hydroxyphenyl)-2,6-dioxopiperidin-3-yl]pyridinium](/img/structure/B11085114.png)
![Ethyl 2-{[2-(4-fluorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11085122.png)
![(2Z)-3-{3-[(5-tert-butyl-2-methyl-3-furoyl)amino]phenyl}acrylic acid](/img/structure/B11085132.png)
![N-cyclohexyl-2-({[3-(morpholin-4-ylsulfonyl)phenyl]carbonyl}amino)benzamide](/img/structure/B11085136.png)
